[4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride
CAS No.: 1423031-85-9
Cat. No.: VC2572444
Molecular Formula: C8H18ClNO3S
Molecular Weight: 243.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1423031-85-9 |
|---|---|
| Molecular Formula | C8H18ClNO3S |
| Molecular Weight | 243.75 g/mol |
| IUPAC Name | [4-(methylsulfonylmethyl)oxan-4-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H17NO3S.ClH/c1-13(10,11)7-8(6-9)2-4-12-5-3-8;/h2-7,9H2,1H3;1H |
| Standard InChI Key | BXIGYOQDPYRNGO-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)CC1(CCOCC1)CN.Cl |
| Canonical SMILES | CS(=O)(=O)CC1(CCOCC1)CN.Cl |
Introduction
Chemical Structure and Properties
Structural Features
[4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride possesses a distinctive chemical architecture comprised of several key structural elements that define its reactivity and applications. The foundation of the molecule is an oxane ring, a six-membered heterocyclic structure containing five carbon atoms and one oxygen atom. This ring provides conformational stability while allowing for selective functionalization.
The compound features two primary functional groups attached to the 4-position of the oxane ring: a methanesulfonylmethyl group and a methanamine group. The methanesulfonylmethyl group (CH₃SO₂CH₂-) contains a sulfone functionality, which introduces a reactive site for various chemical transformations. The methanamine group (CH₂NH₂) provides a primary amine functionality that can participate in numerous reactions, including nucleophilic substitutions, condensations, and amide formation.
The hydrochloride salt form indicates the presence of a hydrochloric acid moiety, which enhances solubility and stability in aqueous solutions while also protecting the reactive amine group during storage.
Physical and Chemical Properties
The compound exists as a solid at room temperature with properties typical of amine hydrochloride salts. While specific physical data is limited in the search results, the following table summarizes the key physicochemical properties of the compound:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈ClNO₃S |
| Molecular Weight | 243.75 g/mol |
| Physical State | Solid |
| Solubility | Likely soluble in water and polar organic solvents |
| Melting Point | Not specified in available data |
| Appearance | Not specified in available data |
The chemical reactivity of this compound is primarily determined by its functional groups. The primary amine can engage in nucleophilic reactions, while the methanesulfonylmethyl group can serve as a leaving group in certain conditions, enabling various synthetic transformations.
Chemical Identifiers
For research and regulatory purposes, [4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride is associated with specific identifiers that facilitate its tracking and reference in scientific literature. The following table provides a comprehensive list of these identifiers:
Synthesis and Manufacturing
A probable synthetic pathway might include:
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Preparation of a suitably substituted oxane ring
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Introduction of the methanesulfonylmethyl group via alkylation or similar processes
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Incorporation of the methanamine functionality
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Conversion to the hydrochloride salt form through treatment with hydrochloric acid
The compound is manufactured and distributed by several chemical suppliers specializing in research compounds and building blocks for pharmaceutical development, indicating established synthetic routes exist within the chemical industry .
Applications and Uses
Role in Organic Synthesis
[4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride serves primarily as a building block in organic synthesis. Its value in this role stems from the presence of multiple reactive sites that allow for controlled chemical modifications. The methanesulfonylmethyl group can function as a leaving group in substitution reactions, while the primary amine offers a site for nucleophilic reactions, including:
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Nucleophilic substitutions
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Addition reactions
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Amide and peptide bond formations
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Reductive amination processes
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Formation of imine derivatives
These characteristics make the compound versatile in creating more complex molecular structures, particularly those requiring precise spatial arrangement of functional groups.
Pharmaceutical Research Applications
In pharmaceutical research, compounds like [4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride are valuable for constructing novel molecules with potential therapeutic applications. The rigid oxane ring provides a stable scaffold upon which medicinal chemists can build more complex structures with specific three-dimensional orientations of pharmacophores.
The compound may serve as an intermediate in medicinal chemistry research programs targeting various disease areas. The oxane ring itself is present in numerous natural products and pharmaceuticals, making derivatives of this type particularly interesting to researchers developing new therapeutic candidates.
The pricing information indicates that this is a specialty research chemical with relatively high cost per gram, which is typical for compounds used primarily in research and development rather than large-scale industrial applications .
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